molecular formula C20H18N4 B11430565 N,2-bis(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine

N,2-bis(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B11430565
M. Wt: 314.4 g/mol
InChI Key: DPGJEGCGLXBGRK-UHFFFAOYSA-N
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Description

N,2-bis(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an imidazo[1,2-a]pyrimidine core with two 4-methylphenyl groups attached to the nitrogen and carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-bis(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine typically involves a multi-step process. One common method is the one-pot three-component reaction, which involves the condensation of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor. This reaction is carried out in the presence of potassium persulfate (K2S2O8) and a catalytic amount of iodine (I2) to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized by using recyclable catalysts and solvent-free conditions. For example, Brønsted acidic ionic liquids have been found to be efficient and recyclable catalysts for the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines. These reactions proceed smoothly with a broad scope of substrates, providing the expected products in good to excellent yields under an atom-economical pathway .

Chemical Reactions Analysis

Types of Reactions

N,2-bis(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyrimidines with various functional groups.

Scientific Research Applications

N,2-bis(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

N,2-bis(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

IUPAC Name

N,2-bis(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C20H18N4/c1-14-4-8-16(9-5-14)18-19(22-17-10-6-15(2)7-11-17)24-13-3-12-21-20(24)23-18/h3-13,22H,1-2H3

InChI Key

DPGJEGCGLXBGRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC4=CC=C(C=C4)C

Origin of Product

United States

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